molecular formula C11H16O B103463 Benzene, 1-(1,1-dimethylethoxy)-4-methyl- CAS No. 15359-98-5

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

Cat. No. B103463
CAS RN: 15359-98-5
M. Wt: 164.24 g/mol
InChI Key: FETIWDPIODONQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzene derivatives has been explored through different chemical reactions. For instance, the Knoevenagel reaction was employed to synthesize photoluminescent phenylene vinylene oligomers, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzene, by reacting (4-methoxyphenyl)acetonitrile with terephthaldicarboxyaldehyde . Another approach involved [3+3] cyclocondensation to create 1-hydroxy-2,4-benzodioates from 1,3-bis(silyloxy)-1,3-butadienes and 3-alkoxy-2-alkoxycarbonyl-2-en-1-ones, providing a regioselective method to synthesize a variety of 3-substituted 1-hydroxy-2,4-benzodioates . Additionally, the synthesis and characterization of 1,4-bis((4-nitrophenoxy)methyl)benzene and its reduction derivative were reported, highlighting their potential as monomers for polymeric materials .

Molecular Structure Analysis

The molecular structures of synthesized benzene derivatives have been elucidated using various techniques. Single crystal X-ray diffraction analysis revealed the monoclinic space group and unit cell parameters for 1,4-bis((4-aminophenoxy)methyl)benzene . Similarly, the structure of 1,4-dimethyl-2,5-di{[2′-(3-pyridylmethylaminoformyl)phenoxyl]methyl}benzene perchlorate was determined, showing the formation of a two-dimensional supramolecular layer via hydrogen bonding . Density functional theory (DFT) calculations were used to study the molecular geometry and vibrational frequencies of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, which were in good agreement with experimental data .

Chemical Reactions Analysis

The interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2 was studied, suggesting a complex formation between the ether and BCl3 and proposing a mechanism for ion formation . Oxidation reactions were also investigated, such as the oxidation of 2,4-bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol with silver oxide in alcoholic solvents, leading to the formation of benzylic ethers and an unusual dimer .

Physical and Chemical Properties Analysis

The photophysical characteristics of phenylene vinylene oligomers were extended to various states, including the liquid crystalline state and isotropic melt, to control the emission characteristics of these dyes . The crystal structure of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene showed a dihedral angle between the planes of triazole and phenyl rings, which could influence its physical properties . The synthesis of a novel azo ester homologous series aimed to understand the effect of molecular structure on liquid crystal behaviors, indicating the importance of molecular design in determining physical properties .

properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-5-7-10(8-6-9)12-11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETIWDPIODONQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165365
Record name Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(1,1-dimethylethoxy)-4-methyl-

CAS RN

15359-98-5
Record name tert-Butyl p-tolyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15359-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015359985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(1,1-dimethylethoxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Darapureddy, KRS Prasad, PRS Ch - NVEO-NATURAL VOLATILES & …, 2021 - nveo.org
Essential oils are produced by plants for many reasons including protection against various bacterial, fungal and viral infections. Numerous essential oils and their major constituents …
Number of citations: 1 www.nveo.org
FO Atanu, A Ikeojukwu, PA Owolabi, OJ Avwioroko - Heliyon, 2022 - cell.com
Irvingia gabonensis commonly referred to as wild mango or ogbono is a tropical plant with both nutritional and medicinal uses. The present study was designed to evaluate the chemical …
Number of citations: 3 www.cell.com
АА Кудайберген, AK Нурлыбекова… - … имени ЛН Гумилева …, 2020 - bulchmed.enu.kz
Spiraea hypericifolia L. is a medicinal plant of Kazakhstan of which phytochemical analysis has not been explored. The present study found out that chemical constituents of …
Number of citations: 0 bulchmed.enu.kz
JO Momoh, AA Manuwa, FA Ayinde, YO Bankole - International Journal of TROPICAL …, 2023
Number of citations: 1

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